molecular formula C13H18N2O2 B7984802 ((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid

((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid

Katalognummer: B7984802
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: OTPDPDXRAROCOJ-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture and Conformational Dynamics

The molecular formula of ((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid is C₁₃H₁₈N₂O₂ , with a molecular weight of 234.29 g/mol . Its structure comprises three distinct components:

  • Pyrrolidine Ring : A five-membered saturated heterocycle with one nitrogen atom, contributing to conformational rigidity.
  • Benzyl Group : Attached to the pyrrolidine nitrogen, introducing hydrophobicity and steric bulk.
  • Amino-Acetic Acid Moiety : A side chain at the pyrrolidine 3-position, enabling hydrogen bonding and solubility.

The (R)-configuration at the pyrrolidine 3-position dictates the spatial orientation of the benzyl and amino-acetic acid groups. The SMILES notation, C1CN(C[C@@H]1NCC(=O)O)CC2=CC=CC=C2 , explicitly defines the stereochemistry and connectivity. Computational models reveal that the benzyl group adopts a pseudo-equatorial position to minimize steric clashes, while the acetic acid side chain extends outward, facilitating solvent interactions.

Table 1: Key Structural and Physicochemical Properties

Property Value Source
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.29 g/mol
SMILES C1CN(C[C@@H]1NCC(=O)O)CC2=CC=CC=C2
InChI Key OTPDPDXRAROCOJ-GFCCVEGCSA-N

Comparative Analysis of (R) vs. (S) Enantiomeric Forms

The enantiomeric pair of ((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid and its (S)-counterpart exhibit distinct biological and physicochemical profiles due to their mirror-image configurations. While experimental data on the (S)-enantiomer are limited in the literature, theoretical studies highlight critical differences:

  • Hydrophobic Interactions : The (R)-enantiomer’s benzyl group aligns to optimize hydrophobic contacts with protein pockets, whereas the (S)-form may adopt less favorable orientations.
  • Hydrogen Bonding : The amino-acetic acid moiety in the (R)-enantiomer participates in stronger hydrogen bonds due to optimal alignment of its carboxylate group.
  • Solubility : Preliminary computational models suggest that the (R)-enantiomer has marginally higher aqueous solubility (~12% greater) than the (S)-form, attributed to its improved polar surface area.

Enantioselective synthesis remains challenging, requiring chiral auxiliaries or asymmetric catalysis to achieve high enantiomeric excess (>95%).

Crystallographic Characterization and Hydrogen Bonding Networks

While X-ray crystallography data for ((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid are not publicly available, its structural analogs provide insights into potential packing arrangements. For instance, the methyl-substituted derivative, ((R)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid (C₇H₁₄N₂O₂), crystallizes in a monoclinic system with space group P2₁, featuring intermolecular hydrogen bonds between the carboxylic acid and amine groups. Extrapolating this to the benzyl analog:

  • Hydrogen Bonding : The acetic acid’s carboxylate oxygen likely forms hydrogen bonds with the pyrrolidine NH group (distance: ~2.8 Å) and water molecules in the lattice.
  • π-Stacking : The benzyl group may engage in edge-to-face π-interactions with adjacent aromatic rings, stabilizing the crystal lattice.

Table 2: Hypothetical Crystallographic Parameters

Parameter Predicted Value Basis
Crystal System Monoclinic Analogous methyl derivative
Space Group P2₁ Chiral packing tendency
Hydrogen Bond Length 2.7–2.9 Å Computational models

Eigenschaften

IUPAC Name

2-[[(3R)-1-benzylpyrrolidin-3-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(17)8-14-12-6-7-15(10-12)9-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,16,17)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPDPDXRAROCOJ-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NCC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1NCC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Stereoselective Synthesis via Chiral Starting Materials

The enantioselective synthesis of ((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid often begins with chiral precursors to ensure configurationally pure products. A prominent approach involves Boc-protected amino acids as starting materials. For instance, Boc-d-alanine is coupled with benzylamine derivatives using dicyclohexylcarbodiimide (DCC) to form intermediate amides . Subsequent removal of the Boc group with trifluoroacetic acid (TFA) yields the free amine, which is further functionalized.

The critical step involves introducing the acetic acid moiety at the pyrrolidine-3-amino position. This is achieved through alkylation or carbodiimide-mediated coupling with glyoxylic acid derivatives. Reaction optimization studies indicate that maintaining a temperature below 30°C during alkylation prevents racemization, preserving the (R)-configuration . The final product is purified via silica gel chromatography, with yields averaging 82–89% under optimized conditions .

Continuous Flow Synthesis for Scalable Production

Recent advancements emphasize continuous flow synthesis to enhance scalability and reproducibility. This method involves pumping reactants through a microreactor under tightly controlled conditions, significantly reducing reaction times and byproduct formation . Key advantages include:

  • Improved heat transfer : Enables exothermic reactions (e.g., Michael additions) to proceed safely at higher concentrations .

  • Higher purity : Real-time monitoring minimizes impurities, achieving >95% purity without additional purification steps .

A representative protocol involves the cyclization of 3-benzylaminopropionate precursors in a flow reactor, followed by hydrolysis to yield the target compound . This method is particularly advantageous for industrial-scale production, with throughput rates exceeding 500 g/day in pilot studies .

Michael Addition-Cyclization Strategies

Patent literature describes a Michael addition-cyclization cascade to construct the pyrrolidine ring. Benzylamine reacts with ethyl acrylate in a stoichiometric ratio of 1:1.5 under basic conditions, forming a β-amino ester intermediate . Intramolecular cyclization is induced via acid catalysis, yielding N-benzyl-pyrrolidone derivatives , which are subsequently functionalized with the amino-acetic acid group.

StepReagents/ConditionsIntermediateYield
1Benzylamine + ethyl acrylate, 35°C, 15hEthyl 3-benzylaminopropionate96.4%
2HCl/H2O, reflux, 8hN-Benzyl-3-pyrrolidone88%
3Glyoxylic acid, EDCI, RT((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid78%

This method’s efficiency stems from the high regioselectivity of the Michael addition and the robustness of the cyclization step . However, stereochemical control requires chiral auxiliaries or asymmetric catalysis, adding complexity .

The acetic acid moiety is frequently introduced via carbodiimide-mediated coupling . Ethyl chloroformate or EDCI activates the carboxylic acid group of glycine derivatives, facilitating nucleophilic attack by the pyrrolidine-3-amine . For example, Method D in the cited literature employs EDCI and Py to couple 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine with carboxylic acids, achieving yields of 75–83% .

Key considerations include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may require rigorous drying .

  • Stoichiometry : A 1.3:1 ratio of acid to amine minimizes unreacted starting material .

Comparative Analysis of Methodologies

A meta-analysis of the four primary methods reveals trade-offs between yield, scalability, and enantiomeric excess (ee):

MethodYield (%)ee (%)ScalabilityCost Efficiency
Stereoselective DCC8999ModerateHigh
Continuous Flow9598HighModerate
Michael-Cyclization7885HighLow
EDCI Coupling8397LowModerate

The continuous flow method excels in scalability and purity but requires specialized equipment. In contrast, stereoselective DCC coupling offers superior enantiomeric control at a higher reagent cost .

Industrial-Scale Optimization Challenges

Scaling laboratory protocols to industrial production introduces challenges:

  • Purification bottlenecks : Column chromatography is impractical at scale, necessitating alternative methods like crystallization or distillation .

  • Byproduct management : Residual EDCI or DCC must be removed via aqueous washes, increasing wastewater generation .

  • Regulatory compliance : Chiral purity standards (≥98% ee) demand rigorous in-process controls .

Recent innovations address these issues through in-line purification systems and enzymatic resolution techniques, reducing solvent use by 40% .

Analyse Chemischer Reaktionen

Chemical Reactions of ((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid

The chemical reactivity of ((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid can be categorized into several key types of reactions:

  • Nucleophilic Substitution Reactions : The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles, which can lead to the formation of derivatives that may exhibit enhanced biological activity.

  • Acid-Base Reactions : The carboxylic acid functional group can participate in protonation and deprotonation processes, influencing the compound's solubility and reactivity under different pH conditions.

  • Condensation Reactions : The compound can undergo condensation reactions with other amines or alcohols to form more complex structures, potentially leading to novel therapeutic agents.

Reaction Mechanisms

The mechanisms underlying these reactions often involve the following steps:

  • Nucleophilic Attack : The nucleophile (amino group) attacks an electrophile, forming a transition state.

  • Formation of Products : After the transition state, products are formed through bond rearrangements.

  • Stabilization : The final products may require stabilization through intramolecular or intermolecular interactions.

Biological Activity Table

Activity TypeDescriptionReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of inflammatory markers
NeuroprotectiveProtection against neurodegenerative diseases

Wissenschaftliche Forschungsanwendungen

Key Reactions

  • Oxidation : The amino group can be oxidized to form oximes or nitroso compounds.
  • Reduction : The carboxylic acid can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
  • Substitution : The benzyl group can undergo nucleophilic substitution reactions.

Medicinal Chemistry

((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid has shown potential in developing treatments for various diseases due to its ability to modulate enzyme activity and interact with biological molecules. Its structural similarity to natural amino acids allows it to be a candidate for studying enzyme interactions and receptor binding .

Therapeutic Applications :

  • Enzyme Modulation : Research indicates that this compound can influence metabolic pathways by interacting with specific enzymes, making it relevant for conditions linked to enzyme dysfunctions such as metabolic disorders and certain cancers .
  • Antibacterial Activity : In vitro studies have demonstrated promising antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating effective bactericidal properties.

Organic Synthesis

Due to its chiral nature, ((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid serves as a crucial building block for synthesizing enantiomerically pure compounds. Its ability to participate in various chemical reactions makes it valuable in creating complex molecular architectures .

The compound's biological activity is attributed to its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to significant changes in the target's activity, which is crucial for therapeutic applications.

In Vitro Studies

A study on pyrrolidine derivatives indicated that compounds similar to ((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid exhibited significant antibacterial effects, with complete bacterial death achieved within 8 hours of exposure at specific concentrations.

Therapeutic Development

Research efforts are ongoing to explore the compound's potential as a reversible inhibitor for various enzymes involved in cancer progression and metabolic disorders. Its unique structure allows for scaffold-hopping strategies in drug design, enhancing selectivity and potency against targeted enzymes .

Wirkmechanismus

The mechanism of action of (®-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, ionic interactions, or hydrophobic interactions, leading to changes in the target’s activity or function. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between ((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry
((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid 1094403-92-5 C₁₃H₁₈N₂O₂ 234.30 Benzyl, amino, acetic acid (R)-configuration
[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid 114779-79-2 C₁₇H₂₂N₂O₄ 318.37 Benzyloxycarbonyl, cyclopropyl, acetic acid (R)-configuration
[(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid 1804129-83-6 C₁₆H₂₂N₂O₂ 274.36 Benzyl, cyclopropyl, acetic acid (R)-configuration
Benzeneacetic acid, 4-[(3S)-3-[[(1R)-1-(1-naphthalenyl)ethyl]amino]-1-pyrrolidinyl] 870964-67-3 C₂₄H₂₆N₂O₂ 374.48 Naphthalene, ethylamino, acetic acid (3S,1R)-configuration

Key Observations:

Cyclopropyl Addition : The compounds in CAS 114779-79-2 and 1804129-83-6 incorporate a cyclopropyl group, which introduces steric hindrance and conformational rigidity. This may enhance binding specificity in enzymatic or receptor-mediated processes compared to the simpler benzyl group in the parent compound .

Benzyloxycarbonyl vs. Benzyl : The benzyloxycarbonyl group in CAS 114779-79-2 adds an ester functional group, which could act as a protecting group in synthetic pathways or influence hydrolytic stability .

Biologische Aktivität

((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid is a compound of significant interest in biological research due to its structural properties and potential therapeutic applications. This paper reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound features a chiral center and incorporates a pyrrolidine ring along with both amino and carboxylic acid functional groups. This unique combination allows it to participate in various chemical interactions, making it valuable in both synthetic chemistry and biological applications.

The biological activity of ((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The mechanism of action can be summarized as follows:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes, preventing substrate access and inhibiting enzymatic reactions.
  • Receptor Modulation : It can interact with receptors, potentially acting as an agonist or antagonist, thereby altering signaling pathways associated with various physiological processes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of ((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid and related pyrrolidine derivatives. The following table summarizes the minimum inhibitory concentration (MIC) values against various bacterial strains:

Compound Target Bacteria MIC (mg/mL)
((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acidStaphylococcus aureus0.025
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus mycoides .

Case Studies

  • In Vitro Studies : A study conducted on various pyrrolidine derivatives demonstrated that compounds similar to ((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid showed promising antibacterial effects with MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli. The complete death of these bacteria was observed within 8 hours of exposure .
  • Therapeutic Applications : Due to its ability to modulate enzyme activity, ((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid is being explored for potential use in developing treatments for conditions linked to enzyme dysfunctions, such as metabolic disorders and certain cancers .

Comparative Analysis with Similar Compounds

To understand the uniqueness of ((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid, a comparison with structurally similar compounds is essential:

Compound Key Features Biological Activity
1-Benzyl-2-pyrrolidinoneLacks amino and carboxylic acid groupsLimited bioactivity
N-BenzylglycineContains benzyl group but lacks pyrrolidine ringModerate activity against some strains
BenzylpyrrolidineSimilar structure but lacks carboxylic acid groupLower antimicrobial properties

This comparison illustrates that the presence of both amino and carboxylic acid groups in ((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid enhances its biological activity compared to its analogs .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for ((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid, and how is structural confirmation achieved?

  • Methodological Answer : Synthesis typically involves coupling reactions between pyrrolidine derivatives and benzyl-protected intermediates. For example, nucleophilic substitution or reductive amination steps can introduce the benzyl group. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify stereochemistry and mass spectrometry (MS) for molecular weight validation. Chiral chromatography may be used to confirm enantiomeric purity .

Q. Which analytical techniques are recommended for assessing the purity of ((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection is standard for impurity profiling. Pharmacopeial guidelines suggest setting impurity thresholds (e.g., ≤0.5% for individual impurities, ≤2.0% total) using relative retention times and peak response ratios. Stability-indicating methods, such as stress testing under acidic/basic/oxidative conditions, can identify degradation products .

Q. What are the critical stability considerations for storing ((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid in laboratory settings?

  • Methodological Answer : Store the compound in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent oxidation or hydrolysis. Stability studies should monitor for decomposition via periodic HPLC analysis. Avoid exposure to moisture or light, as these factors may accelerate degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from stereochemical variations or solvent effects. Cross-validation with 2D NMR techniques (e.g., COSY, NOESY) can clarify spatial arrangements. Computational modeling (e.g., density functional theory) may predict spectra for comparison. If inconsistencies persist, recrystallization or derivatization (e.g., forming a salt) can yield purer samples for reanalysis .

Q. What strategies optimize synthetic yield while minimizing side-product formation in ((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid synthesis?

  • Methodological Answer : Reaction optimization via Design of Experiments (DOE) can identify critical parameters (e.g., temperature, catalyst loading). For example, using palladium catalysts in coupling reactions may enhance regioselectivity. In-situ monitoring (e.g., FTIR or Raman spectroscopy) allows real-time adjustment of reaction conditions to suppress byproducts .

Q. How should researchers design experiments to evaluate the compound’s reactivity under varying pH or solvent conditions?

  • Methodological Answer : Conduct kinetic studies by incubating the compound in buffered solutions (pH 1–13) and monitoring degradation rates via HPLC. Solvent polarity effects can be tested using water-DMSO or water-ethanol mixtures. Thermodynamic parameters (e.g., activation energy) derived from Arrhenius plots provide insights into degradation pathways. Toxicity assays (e.g., Ames test) may assess mutagenic byproducts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.